Cas no 64640-12-6 (2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole)

2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole structure
64640-12-6 structure
Nombre del producto:2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
Número CAS:64640-12-6
MF:C10H7Cl2NO
Megavatios:228.074680566788
MDL:MFCD04115416
CID:518464
PubChem ID:736966

2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole Propiedades químicas y físicas

Nombre e identificación

    • Oxazole,2-(chloromethyl)-5-(4-chlorophenyl)-
    • 2-(CHLOROMETHYL)-5-(4-CHLOROPHENYL)-1,3-OXAZOLE
    • 2-(Chloromethyl)-5-(4-chlorophenyl)1,3-oxazole
    • 2-(CHLOROMETHYL)-5-(4-CHLOROPHENYL)1,3-OXAZOLE, 97+
    • 2-(CHLOROMETHYL)-5-(4-CHLOROPHENYL)1,3-OXAZOLE, 97+%
    • SCHEMBL1220436
    • E76856
    • 2-(Chloromethyl)-5-(4-chlorophenyl)oxazole
    • SR-01000725433
    • 2-chloromethyl-5-(4-chloro-phenyl)-oxazole
    • ALBB-031799
    • CHEMBL1570274
    • SMR000375622
    • F8880-4898
    • DTXSID20353146
    • SR-01000725433-2
    • DB-015470
    • MFCD04115416
    • LS-11585
    • HMS2629L08
    • AKOS000270781
    • 2-chloromethyl-5-(4-chlorophenyl) oxazole
    • EN300-11536
    • 64640-12-6
    • Z57050125
    • MLS000770234
    • CJIWAFOZOWCQFI-UHFFFAOYSA-N
    • 2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
    • MDL: MFCD04115416
    • Renchi: InChI=1S/C10H7Cl2NO/c11-5-10-13-6-9(14-10)7-1-3-8(12)4-2-7/h1-4,6H,5H2
    • Clave inchi: CJIWAFOZOWCQFI-UHFFFAOYSA-N
    • Sonrisas: C1=CC(=CC=C1C2=CN=C(O2)CCl)Cl

Atributos calculados

  • Calidad precisa: 226.99061
  • Masa isotópica única: 226.9904692g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 183
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.1
  • Superficie del Polo topológico: 26Ų

Propiedades experimentales

  • PSA: 26.03

2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-11536-0.1g
2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
64640-12-6 95%
0.1g
$196.0 2023-05-02
Enamine
EN300-11536-10.0g
2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
64640-12-6 95%
10g
$2071.0 2023-05-02
TRC
C650565-200mg
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
64640-12-6
200mg
$ 295.00 2022-06-06
Enamine
EN300-11536-0.05g
2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
64640-12-6 95%
0.05g
$132.0 2023-05-02
1PlusChem
1P006SLQ-5g
Oxazole,2-(chloromethyl)-5-(4-chlorophenyl)-
64640-12-6 97%
5g
$396.00 2025-02-21
abcr
AB317151-10g
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole, 95%; .
64640-12-6 95%
10g
€1517.00 2025-02-15
1PlusChem
1P006SLQ-100mg
Oxazole,2-(chloromethyl)-5-(4-chlorophenyl)-
64640-12-6 97%
100mg
$30.00 2025-02-21
A2B Chem LLC
AD16206-1g
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
64640-12-6 97%
1g
$203.00 2024-04-19
A2B Chem LLC
AD16206-100mg
2-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
64640-12-6 97%
100mg
$54.00 2024-04-19
1PlusChem
1P006SLQ-250mg
Oxazole,2-(chloromethyl)-5-(4-chlorophenyl)-
64640-12-6 97%
250mg
$46.00 2025-02-21
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:64640-12-6)2-(chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole
A1045433
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):249.0/860.0